(3S)-3-(trifluoromethyl)piperidine CAS 749208-62-6 properties
(3S)-3-(trifluoromethyl)piperidine CAS 749208-62-6 properties
An In-depth Technical Guide to (3S)-3-(Trifluoromethyl)piperidine (CAS 749208-62-6): Properties, Synthesis, and Applications in Drug Discovery
Abstract
(3S)-3-(Trifluoromethyl)piperidine is a chiral, non-planar saturated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF₃) group onto the piperidine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a parent molecule. This technical guide provides a comprehensive overview of the core properties, a representative synthetic approach, key applications, and safety considerations for (3S)-3-(trifluoromethyl)piperidine, designed for researchers, medicinal chemists, and drug development professionals.
The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold, forming the structural core of numerous blockbuster drugs, including morphine, paroxetine, and Plavix.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional vectors make it an ideal framework for optimizing ligand-receptor interactions.[1]
The strategic introduction of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl or isopropyl group, is a cornerstone of modern drug design.[3] This is due to several key factors:
-
Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a potential metabolic soft spot and extend a drug's half-life.
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ 0.88), which can enhance membrane permeability and oral bioavailability.[3]
-
Binding Interactions: The highly polarized C-F bonds can engage in favorable dipole-dipole, hydrogen bond, and even multipolar C-F···C=O interactions within a protein binding pocket, often leading to improved potency and selectivity.
-
pKa Modulation: As a strong electron-withdrawing group, the CF₃ moiety lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be critical for avoiding off-target effects (e.g., hERG channel binding) and improving cell permeability at physiological pH.
(3S)-3-(Trifluoromethyl)piperidine combines the structural advantages of the piperidine scaffold with the powerful modulating effects of the CF₃ group in a stereochemically defined manner, making it a high-value building block for exploring 3D chemical space.[4]
Physicochemical and Spectroscopic Properties
The fundamental properties of (3S)-3-(trifluoromethyl)piperidine and its common racemic form are summarized below. Data for the racemate are often reported and serve as a useful proxy where specific enantiomer data is unavailable.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 749208-62-6 | |
| Synonyms | (S)-3-(Trifluoromethyl)piperidine | |
| Molecular Formula | C₆H₁₀F₃N | [5][6] |
| Molecular Weight | 153.15 g/mol | [5][6] |
| Physical Form | Solid | |
| Boiling Point | 74-75 °C @ 33 mmHg (racemate) | [7] |
| Density | 1.154 g/mL at 25 °C (racemate) | [7] |
| Refractive Index | n20/D 1.393 (racemate) | [7] |
| Purity | ≥97% | |
| Storage | 2-8°C (Refrigerator), Tightly sealed |
Predicted Spectroscopic Profile
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¹H NMR: The spectrum would be complex due to overlapping signals and diastereotopicity of the ring protons. Key expected features include:
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A multiplet for the proton at the C3 position (CH-CF₃), which would exhibit coupling to the adjacent protons on C2 and C4, as well as a characteristic quartet-like pattern due to three-bond coupling (³JH-F) to the three fluorine atoms.
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A series of complex multiplets between ~1.5 and 3.5 ppm corresponding to the remaining nine protons on the piperidine ring.
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A broad singlet for the N-H proton, the chemical shift of which would be dependent on concentration and solvent.
-
-
¹³C NMR:
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The signal for the CF₃ carbon would appear as a quartet due to one-bond carbon-fluorine coupling (¹JC-F) with a large coupling constant (~280-290 Hz).
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The C3 carbon signal would also appear as a quartet, but with a smaller two-bond coupling constant (²JC-F).
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The remaining four carbon signals of the piperidine ring would appear in the aliphatic region.
-
-
¹⁹F NMR: A sharp singlet is expected, as there are no other fluorine atoms to couple with. If proton coupling is resolved, it may appear as a doublet due to coupling with the C3 proton.
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Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 154.08.
Synthesis and Stereochemical Control
The synthesis of an enantiomerically pure compound such as (3S)-3-(trifluoromethyl)piperidine necessitates a strategy that can control stereochemistry. While several routes to trifluoromethyl-piperidines exist, including the functionalization of δ-lactams or cyclization of acyclic amines, the most industrially scalable and common approach for accessing chiral piperidines is the asymmetric hydrogenation of a corresponding pyridine precursor.[3][4][8][10]
Conceptual Protocol: Asymmetric Hydrogenation
This protocol is a self-validating system where the outcome (high enantiomeric excess) is directly dependent on the precise selection of the chiral catalyst. The causality is clear: the chiral ligand creates a chiral environment around the metal center, which then directs the delivery of hydrogen to one face of the prochiral pyridine substrate.
Caption: Conceptual workflow for the synthesis of (3S)-3-(trifluoromethyl)piperidine.
Step-by-Step Methodology:
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Reactor Setup: A high-pressure autoclave is charged with 3-(trifluoromethyl)pyridine (1.0 eq) and a chiral iridium or rhodium catalyst (e.g., 0.01-1 mol%) under an inert atmosphere (e.g., Argon). The choice of a specific chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS) is critical and is determined through screening to maximize enantioselectivity for the (S)-isomer.
-
Solvent Addition: A degassed solvent, such as methanol or ethanol, is added.
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Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 20-100 bar). The reaction mixture is heated (e.g., 40-80 °C) and stirred vigorously for a specified time (e.g., 12-24 hours) until consumption of the starting material is complete, as monitored by GC or TLC.
-
Workup: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to remove the catalyst and any byproducts.
-
Stereochemical Analysis: The enantiomeric excess (e.e.) of the final product is determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method, comparing the product to racemic and/or the opposite enantiomer standard. An e.e. of >98% is typically desired for applications in drug development.
Applications in Drug Development
A Scaffold for HDM2-p53 Protein-Protein Interaction (PPI) Inhibitors
A prominent application for trifluoromethyl-substituted piperidines is in the development of small-molecule inhibitors of the HDM2-p53 interaction, a critical target in oncology.[11] The p53 protein is a tumor suppressor, and its activity is negatively regulated by the HDM2 protein, which binds to p53 and targets it for degradation. In many cancers, HDM2 is overexpressed, leading to the suppression of p53. Small molecules that can block the HDM2-p53 binding interface can restore p53 function and trigger cancer cell death.
The piperidine core serves as a rigid scaffold to mimic the α-helical structure of the p53 peptide that binds to HDM2. It positions key pharmacophoric groups into three critical hydrophobic pockets on the HDM2 surface, typically occupied by the p53 residues Phe19, Trp23, and Leu26.[11]
Caption: Piperidine scaffold presenting pharmacophores into HDM2 binding pockets.
In this context, a trifluoromethyl-aryl group attached to the piperidine scaffold can be designed to fit into the deep Trp23 pocket. Research has shown that a 2-(trifluoromethyl)thiophene moiety, for example, provides excellent complementarity to this pocket, leading to a significant improvement in both biochemical and cellular inhibition compared to non-fluorinated analogues.[11] The (3S) stereochemistry of the piperidine ring is crucial for orienting these pharmacophores in the correct spatial arrangement for optimal binding.
Safety and Handling
(3S)-3-(Trifluoromethyl)piperidine and its related compounds are irritants and should be handled with appropriate care in a laboratory setting.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements (Selected) | P261: Avoid breathing mist/vapours.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |
Handling Recommendations:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[13]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[13] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move the person to fresh air.[13] If swallowed, seek immediate medical attention.
Conclusion
(3S)-3-(Trifluoromethyl)piperidine stands out as a sophisticated and highly valuable chiral building block for modern drug discovery. The convergence of a conformationally defined piperidine scaffold with the powerful physicochemical contributions of a trifluoromethyl group provides medicinal chemists with a potent tool for optimizing lead compounds. Its demonstrated utility in challenging areas like PPI inhibition underscores its importance. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.
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For drug makers, new 3-D control opens wealth of options. YaleNews. [Link]
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